1,4-Dioxepan-6-ylmethanamine
Overview
Description
1,4-Dioxepan-6-ylmethanamine is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1,4-Dioxepan-6-ylmethanamine, a compound related to dioxane derivatives, plays a crucial role in the synthesis of various chemical compounds. Notably, a study by Urban Košak et al. (2014) highlights the straightforward synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available precursors. This process is significant in medicinal chemistry and drug discovery due to the high overall yields and the simplicity of the purification process, showcasing the potential utility of related compounds like this compound in synthetic chemistry (Košak, Brus, & Gobec, 2014).
Environmental Implications and Treatment
This compound and its derivatives also have environmental relevance, particularly concerning water contamination and treatment. A study by G. Carrera et al. (2017) discusses the analytical methods for determining 1,4-dioxane, a structurally similar compound, in environmental waters, indicating the importance of detecting and managing such contaminants (Carrera, Vegué, Boleda, & Ventura, 2017). Furthermore, the research on bioremediation strategies by Shu Zhang et al. (2017) for 1,4-dioxane-contaminated waters underscores the emerging techniques for degrading such persistent organic pollutants, potentially applicable to derivatives like this compound (Zhang, Gedalanga, & Mahendra, 2017).
Novel Applications and Studies
The exploration of this compound's chemical properties extends to novel applications, including the synthesis of new materials with potential utility in various industries. For instance, the synthesis and olfactory properties of 2-substituted and 2,3-annulated 1,4-dioxepan-6-ones reported by Christopher M. Plummer et al. (2015) highlight the versatility of dioxepane derivatives in creating compounds with unique sensory properties, hinting at the broader applicability of this compound in synthesizing compounds with specific desired characteristics (Plummer, Kraft, Froese, Hudlický, Rook, Jones, & Hügel, 2015).
Properties
IUPAC Name |
1,4-dioxepan-6-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-3-6-4-8-1-2-9-5-6/h6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDLSWLNIWMCFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.